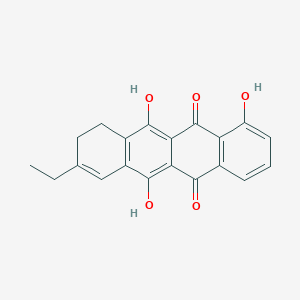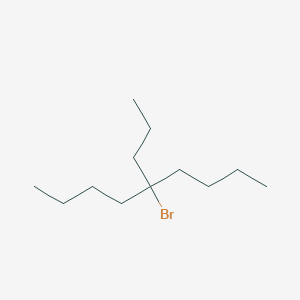
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester is a chemical compound that combines the properties of succinic acid and benzoxazolinone derivatives. Succinic acid is a dicarboxylic acid with the formula (CH₂)₂(CO₂H)₂, known for its role in the citric acid cycle. Benzoxazolinone derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester typically involves the esterification of succinic acid with (5-chloro-2-benzoxazolinon-3-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield succinic acid and (5-chloro-2-benzoxazolinon-3-yl)methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atom in the benzoxazolinone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Succinic acid and (5-chloro-2-benzoxazolinon-3-yl)methanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted benzoxazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic Acid Esters: Other esters of succinic acid, such as diethyl succinate and dimethyl succinate.
Benzoxazolinone Derivatives: Compounds like 2-benzoxazolinone and 5-chloro-2-benzoxazolinone.
Uniqueness
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester is unique due to its combined structural features, which confer distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
Eigenschaften
CAS-Nummer |
63992-03-0 |
|---|---|
Molekularformel |
C12H10ClNO6 |
Molekulargewicht |
299.66 g/mol |
IUPAC-Name |
4-[(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10ClNO6/c13-7-1-2-8-9(5-7)20-12(18)14(8)6-19-11(17)4-3-10(15)16/h1-2,5H,3-4,6H2,(H,15,16) |
InChI-Schlüssel |
VMHZBJLIWFAJCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2COC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


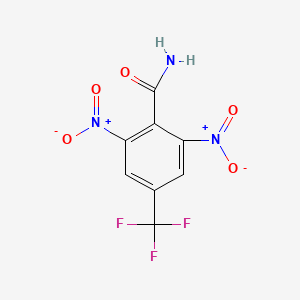
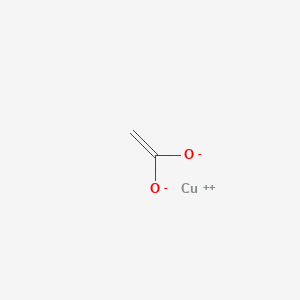
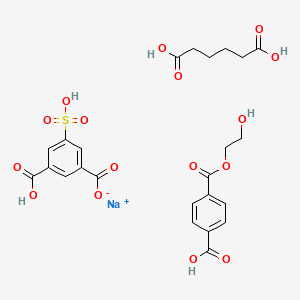
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)


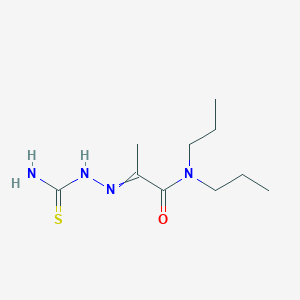
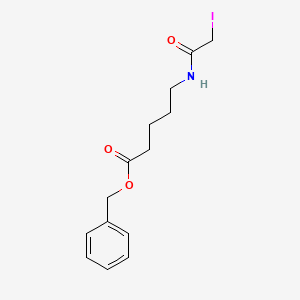
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
